molecular formula C18H29N5O B5970981 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No. B5970981
M. Wt: 331.5 g/mol
InChI Key: GTDVUBYDJHHCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of pyrimidine derivatives and is structurally similar to other compounds that have shown promise in treating various diseases.

Mechanism of Action

The exact mechanism of action of 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is not fully understood. However, it is believed that 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to have various biochemical and physiological effects. In cancer research, 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In inflammation research, 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In neurological research, 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, there are also limitations to using 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine research. One potential area of research is the development of more potent and selective 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine analogs. Another potential area of research is the investigation of 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine's potential use in combination therapies for cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine and its potential off-target effects.

Synthesis Methods

The synthesis of 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves several steps, including the reaction of 1-piperidinecarboxamide with 3-methylbutanoyl chloride to form 1-(3-methylbutanoyl)piperidine-4-carboxamide. This intermediate is then reacted with 4-chloro-6-(1-piperidinyl)pyrimidine to yield 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine.

Scientific Research Applications

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine can reduce the production of inflammatory cytokines. In neurological research, 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

3-methyl-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c1-15(2)12-18(24)23-10-8-22(9-11-23)17-13-16(19-14-20-17)21-6-4-3-5-7-21/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDVUBYDJHHCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Methylbutanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

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